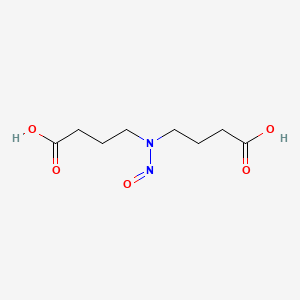
Butanoic acid, 4-(3-carboxypropylnitrosoamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is a specialized organic compound that falls under the category of carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a nitrosoamino group attached to a carboxypropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- typically involves the reaction of butanoic acid derivatives with nitroso compounds under controlled conditions. One common method includes the nitration of butanoic acid followed by the introduction of a carboxypropyl group through a series of substitution reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing advanced chemical reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial during industrial production due to the potential hazards associated with nitroso compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The carboxypropyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted carboxypropyl compounds. These products can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the nitrosoamino group.
4-Aminobutyric acid: Contains an amino group instead of a nitrosoamino group.
N-Nitroso-N-methyl-4-aminobutyric acid: A related compound with a methyl group attached to the nitrosoamino group.
Uniqueness
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is unique due to the presence of both a carboxypropyl side chain and a nitrosoamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79448-01-4 |
|---|---|
Molekularformel |
C8H14N2O5 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-[3-carboxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H14N2O5/c11-7(12)3-1-5-10(9-15)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FTBUVBPMPRXBPY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CN(CCCC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
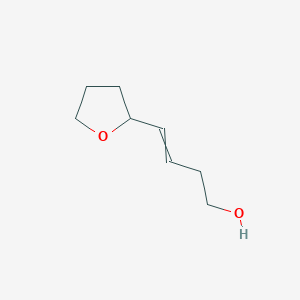

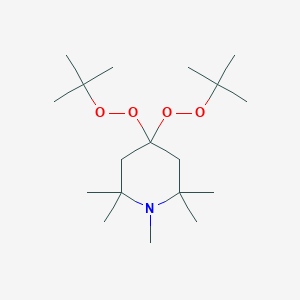
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
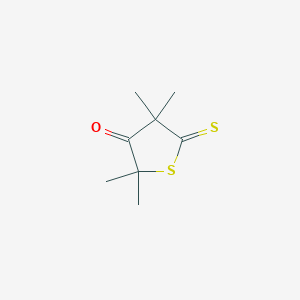
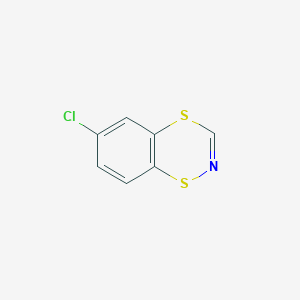
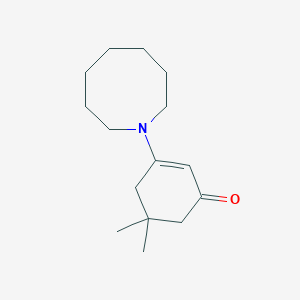
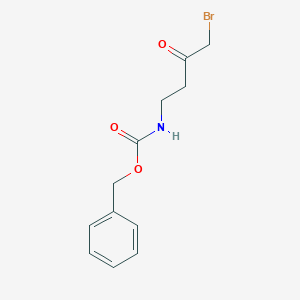
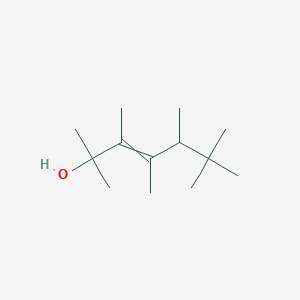

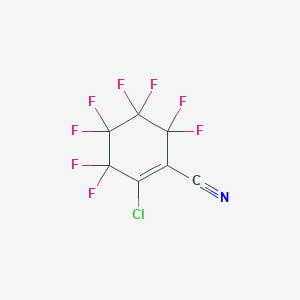
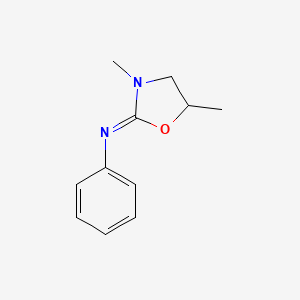
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
